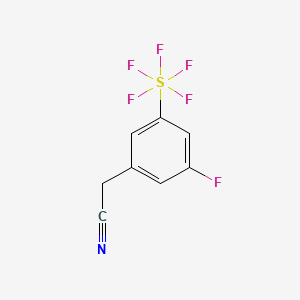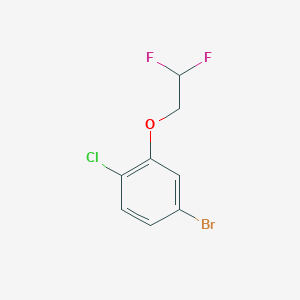
4-Bromo-1-chloro-2-(2,2-difluoroethoxy)benzene
Overview
Description
“4-Bromo-1-chloro-2-(2,2-difluoroethoxy)benzene” is a molecule belonging to the family of benzene derivatives. It has a molecular formula of C8H6BrClF2O and a molecular weight of 271.48 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with bromine, chlorine, and a 2,2-difluoroethoxy group attached to it .Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 271.3±40.0 °C and its predicted density is 1.603±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .Scientific Research Applications
Chemical Reactions and Structural Analysis
- 4-Bromo-1-chloro-2-(2,2-difluoroethoxy)benzene is involved in chemical reactions leading to various derivatives. For instance, chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, which are similar in structure, undergo deprotonation adjacent to the halogen substituent when treated with specific reagents, showing site selectivity in chemical reactions (Mongin, Desponds, & Schlosser, 1996). Additionally, the synthesis and structural characterization of N-allyl-4-piperidyl benzamide derivatives involve compounds with similar bromo and chloro substituents, demonstrating their use in synthesizing novel compounds (Cheng De-ju, 2014).
Synthesis of Novel Compounds
- The compound is used in the synthesis of novel non-peptide CCR5 antagonists, showcasing its utility in developing new pharmaceutical agents. This involves a series of reactions, including elimination, reduction, and bromination (Cheng De-ju, 2015).
Application in Fluorescence and Spectroscopy
- Similar compounds like 1-Bromo-4-(2,2-diphenylvinyl) benzene have been synthesized and characterized for their fluorescence properties, hinting at potential applications of this compound in spectroscopy and materials science (Liang Zuo-qi, 2015).
Halogenation and Protonation Studies
- Studies on halogenation reactions of polyalkylbenzenes, where compounds like 1-Bromo-2,5-pyrrolidinedione and 1-chloro-2,5-pyrrolidinedione are used, provide insights into the reactivity and selectivity of halogenated benzene derivatives, which could be relevant to understanding the behavior of this compound (Bovonsombat & Mcnelis, 1993).
Material Synthesis
- In the field of materials science, similar halogenated benzene derivatives have been used in the synthesis of novel materials, such as fluorine-containing polyetherimides, demonstrating potential applications in polymer chemistry (Yu Xin-hai, 2010).
Properties
IUPAC Name |
4-bromo-1-chloro-2-(2,2-difluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF2O/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJCNBDCTSOZGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343731-27-0 | |
| Record name | 4-bromo-1-chloro-2-(2,2-difluoroethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


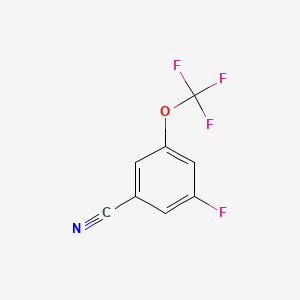

![1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1399824.png)
![Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate](/img/structure/B1399826.png)

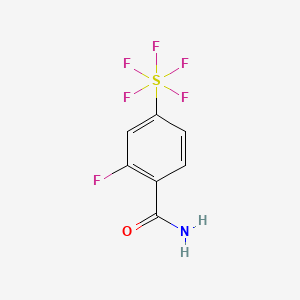



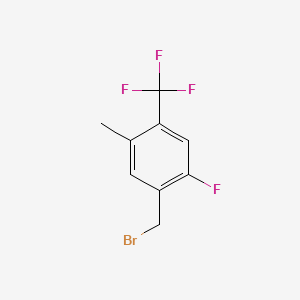
![1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1399839.png)

